N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE
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Overview
Description
N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be done using reagents like methanol and methyl iodide in the presence of a base.
Formation of the Triazinane Ring: This step may involve the reaction of an amine with a triazine derivative under controlled conditions.
Final Coupling: The final step involves coupling the quinazoline and triazinane moieties using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy or methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce demethylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial activities. Research might focus on evaluating these properties through in vitro and in vivo studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. For instance, it might be investigated as a candidate for drug development targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE would depend on its specific biological target. Typically, quinazoline derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE
- N-(8-METHOXY-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE
Uniqueness
The uniqueness of N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the quinazoline ring, along with the triazinane moiety, may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
8-methoxy-4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-17-9-6-10-18(28-2)19(17)25-21(24-15)26-20-22-13-27(14-23-20)12-11-16-7-4-3-5-8-16/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARGLCHCQRWJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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